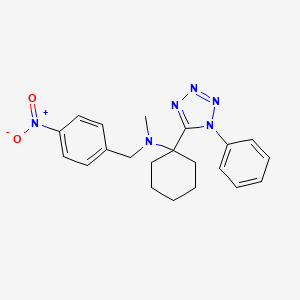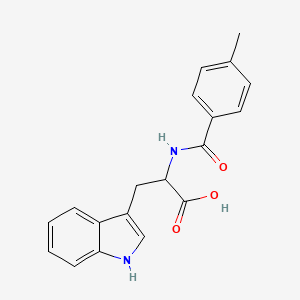
N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine, also known as Ro-15-4513, is a compound that has been widely studied in scientific research. This compound is a positive allosteric modulator of the GABAA receptor, which is a neurotransmitter receptor that plays a key role in the regulation of anxiety and sedation.
作用机制
N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine is a positive allosteric modulator of the GABAA receptor, meaning that it enhances the activity of this receptor in the presence of GABA. This compound binds to a specific site on the GABAA receptor, known as the benzodiazepine site, and enhances the binding of GABA to the receptor. This leads to increased chloride ion influx into the neuron, which hyperpolarizes the cell and reduces its excitability. This mechanism of action is similar to that of benzodiazepines, which are a class of drugs commonly used to treat anxiety and insomnia.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine are primarily related to its effects on the GABAA receptor. This compound has been shown to enhance the sedative and anxiolytic effects of GABA in animal models, and it can block the effects of alcohol on the GABAA receptor. N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine has also been shown to have anticonvulsant effects in animal models, and it may have potential therapeutic applications for the treatment of epilepsy.
实验室实验的优点和局限性
One advantage of using N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine in lab experiments is that it is a selective modulator of the GABAA receptor, meaning that it does not affect other neurotransmitter receptors in the brain. This makes it a useful tool for studying the specific effects of GABAA receptor modulation on behavior and physiology. However, one limitation of using N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine is that it has a short half-life in vivo, meaning that it is rapidly metabolized and excreted from the body. This can make it difficult to achieve consistent and long-lasting effects in animal models.
未来方向
There are several future directions for research on N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine. One area of interest is the potential therapeutic applications of this compound for the treatment of anxiety, insomnia, and epilepsy. Another area of interest is the role of N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine in the development of alcohol tolerance and dependence, as this compound has been shown to block the effects of alcohol on the GABAA receptor. Further research is also needed to better understand the pharmacokinetics and pharmacodynamics of N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine, as well as its potential side effects and toxicity.
合成方法
The synthesis of N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine involves several steps. The starting material is cyclohexanone, which is first converted to 1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanol through a Grignard reaction. The resulting alcohol is then converted to the corresponding chloride, which is reacted with N-methyl-N-(4-nitrobenzyl)amine to give N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine. The overall yield of this synthesis method is about 20%.
科学研究应用
N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine has been widely used in scientific research to study the role of the GABAA receptor in anxiety and sedation. This compound has been shown to enhance the activity of the GABAA receptor, leading to increased sedation and anxiolysis in animal models. N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine has also been used to study the effects of alcohol on the GABAA receptor, as it can block the effects of alcohol on this receptor.
属性
IUPAC Name |
N-methyl-N-[(4-nitrophenyl)methyl]-1-(1-phenyltetrazol-5-yl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-25(16-17-10-12-19(13-11-17)27(28)29)21(14-6-3-7-15-21)20-22-23-24-26(20)18-8-4-2-5-9-18/h2,4-5,8-13H,3,6-7,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTLURVHQIFODL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)[N+](=O)[O-])C2(CCCCC2)C3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5100976.png)
![2,6-di-tert-butyl-4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenol](/img/structure/B5100983.png)
![5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline](/img/structure/B5100987.png)
![4-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}thiomorpholine](/img/structure/B5100988.png)
![(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)di-3,1-propanediyl diacetate](/img/structure/B5101002.png)
acetic acid](/img/structure/B5101016.png)
![4-(3-{[(3-nitrophenoxy)acetyl]amino}phenoxy)phthalic acid](/img/structure/B5101043.png)


![N-[3-(acetylamino)phenyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5101074.png)
![2-{[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5101078.png)
![1-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]pyrrolidine hydrochloride](/img/structure/B5101079.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cycloheptylpiperazine oxalate](/img/structure/B5101082.png)